Tranilast's Mechanism of Action on Mast Cells: A Technical Guide
Tranilast's Mechanism of Action on Mast Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranilast, N-(3,4-dimethoxycinnamoyl) anthranilic acid, is an anti-allergic agent recognized for its therapeutic efficacy in conditions such as bronchial asthma, allergic rhinitis, and atopic dermatitis.[1] Its clinical utility is rooted in its profound effects on mast cells, the principal effector cells in Type I hypersensitivity reactions. Mast cell activation and subsequent degranulation release a potent cocktail of pre-formed and newly synthesized inflammatory mediators, driving the pathophysiology of allergic diseases. This technical guide provides an in-depth exploration of the molecular mechanisms through which Tranilast modulates mast cell function, with a focus on its core inhibitory actions on cellular signaling pathways.
Core Mechanism: Mast Cell Stabilization and Inhibition of Degranulation
The primary mechanism of action of Tranilast is the stabilization of the mast cell membrane, which directly inhibits the process of degranulation.[1] This stabilization prevents the fusion of intracellular granules with the plasma membrane and the subsequent exocytosis of their contents.[2] By inhibiting the release of pre-stored mediators such as histamine, neutral proteases (e.g., tryptase and chymase), and tumor necrosis factor-alpha (TNF-α), Tranilast effectively suppresses the immediate inflammatory cascade initiated by allergen exposure.[1][2] This effect is particularly pronounced in activated mast cells, while the drug appears to have minimal impact on resting mast cells.[1]
Modulation of Intracellular Signaling Pathways
Tranilast's stabilizing effect is a consequence of its intervention in critical intracellular signaling cascades that govern mast cell activation. The most pivotal of these is the calcium signaling pathway.
Inhibition of Calcium Mobilization
A sustained increase in intracellular calcium concentration ([Ca²⁺]i) is an absolute prerequisite for mast cell degranulation.[3] The canonical pathway for this involves:
-
FcεRI Cross-linking: Aggregation of the high-affinity IgE receptor (FcεRI) by an antigen-IgE complex initiates the signaling cascade.[4][5]
-
PLC Activation: Downstream signaling activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][6]
-
IP₃-Mediated Ca²⁺ Release: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular Ca²⁺ into the cytosol.[3][5]
-
Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores activates SOCE, a prolonged influx of extracellular Ca²⁺ through channels in the plasma membrane, which is essential to sustain the high cytosolic Ca²⁺ levels required for degranulation.[3][7]
Tranilast exerts a significant inhibitory effect on this pathway. Studies have demonstrated that Tranilast attenuates the substance P-dependent increase in intracellular calcium.[8][9][10] This blockade of calcium uptake or release is a cornerstone of its pharmacological action, effectively uncoupling receptor activation from the degranulation response.[11]
Other Signaling Effects
Beyond its primary effect on calcium, Tranilast exhibits other modulatory activities:
-
Protein Kinase C (PKC) Pathway: Evidence from studies on endothelial cells suggests that Tranilast can suppress VEGF- and PMA-stimulated PKC activity.[12] As PKC is a downstream effector of PLC activation in mast cells and plays a role in degranulation, this inhibitory action may contribute to its overall stabilizing effect.[13]
-
Cytokine Production: Tranilast significantly inhibits the release and mRNA expression of newly synthesized mediators, such as Interleukin-13 (IL-13), in mast cells stimulated by a combination of antigen and IL-33.[14] It has also been shown to reduce TNF production.[8]
-
Receptor Expression: Long-term treatment with Tranilast has been observed to reduce the expression of the high-affinity IgE receptor, FcεRI, on the mast cell surface, which could decrease cellular sensitivity to allergens over time.[10][15]
-
Cell Infiltration: In vivo models demonstrate that Tranilast can reduce the infiltration and accumulation of mast cells at sites of inflammation.[16][17] Specifically, it has been shown to decrease the number of chymase-positive mast cells in diabetic models.[18]
Quantitative Data on Tranilast's Effects
The inhibitory actions of Tranilast on mast cell function have been quantified across various experimental models.
Table 1: Inhibition of Mast Cell Degranulation
| Cell Type | Stimulus | Tranilast Concentration | % Inhibition of Mediator Release | Mediator Assayed | Reference |
|---|---|---|---|---|---|
| Rat Peritoneal Mast Cells | Compound 48/80 | 500 µM | ~73% | Degranulating Cells | [19] |
| Rat Peritoneal Mast Cells | Compound 48/80 | 1 mM | ~78% | Degranulating Cells | [19] |
| LAD2 Human Mast Cells | IgE/anti-IgE | 10 µg/mL | 19% | β-hexosaminidase | [8] |
| LAD2 Human Mast Cells | Substance P | 10 µg/mL | 28% | β-hexosaminidase | [8] |
| LAD2 Human Mast Cells | IgE/anti-IgE | 100 µg/mL | 27% | β-hexosaminidase | [20] |
| LAD2 Human Mast Cells | Substance P | 100 µg/mL | 52% | β-hexosaminidase |[20] |
Table 2: Inhibition of Cytokine and Chemokine Release
| Cell Type | Stimulus | Tranilast Concentration | % Inhibition of Release | Mediator Assayed | Reference |
|---|---|---|---|---|---|
| BMMCs | DNP-BSA + IL-33 | Not Specified | Significant Inhibition | IL-13 | [14] |
| LAD2 Human Mast Cells | Substance P | 10 µg/mL | 46% | TNF |[8] |
Table 3: Effects on Intracellular Signaling and Receptor Expression
| Cell Type | Parameter Measured | Tranilast Concentration | % Reduction / Effect | Reference |
|---|---|---|---|---|
| LAD2 Human Mast Cells | Substance P-induced Ca²⁺ influx | 10 µg/mL | 45% | [10] |
| LAD2 Human Mast Cells | FcεRI Expression (20 hr) | 100 µg/mL | 14% |[10] |
Table 4: In Vivo Effects on Mast Cell Numbers
| Model | Tissue | Tranilast Treatment | % Reduction in Mast Cells | Reference |
|---|---|---|---|---|
| Collagen-Induced Arthritis (Mice) | Inflamed Paws | 400 mg·kg⁻¹·day⁻¹ | 25% (Total Mast Cells) | [1] |
| Collagen-Induced Arthritis (Mice) | Inflamed Paws | 400 mg·kg⁻¹·day⁻¹ | 41% (TNF-α positive Mast Cells) | [1] |
| Radiation-Induced Colitis (Rats) | Rectal Tissue | 100 mg/kg | 70% (Median Count Reduction) | [16][17] |
| Experimental Diabetes (Rats) | Mesenteric Vessels | Not Specified | Significant reduction in chymase-positive mast cells |[18] |
Key Experimental Protocols
The characterization of Tranilast's mechanism of action relies on several key in vitro methodologies.
Mast Cell Preparation
-
Primary Cells: Rat peritoneal mast cells (RPMCs) are harvested by peritoneal lavage. Bone marrow-derived mast cells (BMMCs) are differentiated from mouse bone marrow precursors over several weeks in culture with specific cytokines.[14][21]
-
Cell Lines: The human mast cell line LAD2 is commonly used. These cells are cultured in specific media supplemented with stem cell factor (SCF).[20]
Degranulation Assay (β-Hexosaminidase Release)
This assay is a standard method for quantifying mast cell degranulation.[22][23]
-
Cell Plating: Mast cells (e.g., 5 x 10⁵ cells/well) are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).[22]
-
Pre-incubation: Cells are incubated with various concentrations of Tranilast for a defined period (e.g., 30 minutes).
-
Stimulation: Degranulation is induced by adding a stimulant (e.g., IgE/anti-IgE, Substance P, Compound 48/80).
-
Supernatant Collection: The reaction is stopped (typically on ice), and cells are pelleted by centrifugation. The supernatant containing the released granular contents is carefully collected.
-
Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide.
-
Quantification: The product of the enzymatic reaction (p-nitrophenol) is quantified by measuring absorbance at 405 nm. Total release is determined by lysing an equivalent number of cells with a detergent like Triton X-100.
-
Calculation: Percent release is calculated as: ((Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)) * 100.
Intracellular Calcium Measurement
This protocol measures changes in [Ca²⁺]i following cell stimulation.[5]
-
Cell Loading: Mast cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane.
-
Washing: Excess extracellular dye is washed away.
-
Measurement: Cells are placed in a fluorometer or on a fluorescence microscope stage.
-
Stimulation: A baseline fluorescence reading is established before Tranilast and/or a stimulant (e.g., Substance P) are added.
-
Data Acquisition: Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are recorded in real-time.
Summary of Tranilast's Actions
Tranilast employs a multi-pronged approach to suppress mast cell-mediated inflammation. Its primary action as a mast cell stabilizer is achieved by inhibiting critical intracellular signaling events, most notably the sustained influx of calcium that is indispensable for degranulation.
Conclusion
Tranilast's mechanism of action on mast cells is centered on its ability to inhibit degranulation by acting as a membrane stabilizer. This is fundamentally achieved by attenuating the requisite rise in intracellular calcium following stimulation. Additionally, its capacity to reduce the production of pro-inflammatory cytokines, decrease the expression of IgE receptors, and limit mast cell infiltration into tissues contributes to its overall therapeutic profile. This detailed understanding of its molecular interactions provides a strong basis for its continued use in allergic disorders and for the development of next-generation mast cell-stabilizing agents.
References
- 1. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
- 8. Comparison of the inhibitory effects of resveratrol and tranilast on IgE, 48/80 and substance P dependent-mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [file.scirp.org]
- 11. New approach to the mechanism of antiasthmatic action of Tranilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tranilast inhibits protein kinase C-dependent signalling pathway linked to angiogenic activities and gene expression of retinal microcapillary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in protein kinase C activity during histamine release from activated rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition by Tranilast of the Synergistic Induction of Degranulation and IL-13 Expression by IL-33 and FcɛRI Cross-linking in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [scirp.org]
- 16. Tranilast Treatment Prevents Chronic Radiation-Induced Colitis in Rats by Inhibiting Mast Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tranilast Treatment Prevents Chronic Radiation-Induced Colitis in Rats by Inhibiting Mast Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tranilast reduces mesenteric vascular collagen deposition and chymase-positive mast cells in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [scirp.org]
- 21. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
